molecular formula C16H17NO2S B2464677 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2191266-96-1

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2464677
CAS No.: 2191266-96-1
M. Wt: 287.38
InChI Key: SHWKZXXGFAUGCP-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-3-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-Chloro-N-aryl pyrrolidine-2,5-dione: Contains a pyrrolidine ring with different substituents.

    2-(Pyridin-2-yl)pyrimidine derivatives: Different heterocyclic rings but similar synthetic applications.

Uniqueness

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a phenoxy group, thiophene ring, and pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known by its DrugBank Accession Number DB07237, is a compound that belongs to the class of organic compounds known as benzophenones. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its effects on various cellular processes and its therapeutic applications.

The molecular formula for this compound is C22H21NO2SC_{22}H_{21}NO_2S, and it has an average molecular weight of approximately 363.47 g/mol. The structure includes a pyrrolidine ring, a phenoxy group, and a thiophene moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine and thiophene groups suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been shown to exhibit activity at opioid receptors, which could be relevant for pain management therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzophenone derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, making them candidates for further development as antibacterial agents .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in several studies. Preliminary findings suggest that while it exhibits potent biological activity, it also maintains a relatively low cytotoxicity, which is favorable for therapeutic applications .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition at micromolar concentrations .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Data Table: Summary of Biological Activities

Activity TypeResultReference
AntimicrobialEffective against bacterial strains
CytotoxicityLow cytotoxicity in vitro
Cancer Cell InhibitionIC50 in micromolar range
Apoptosis InductionInduces apoptosis via signaling pathways

Properties

IUPAC Name

2-phenoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17-8-6-13(10-17)14-7-9-20-12-14/h1-5,7,9,12-13H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKZXXGFAUGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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